o-(2-Pyridylmethyl)hydroxylamine hydrochloride
CAS No.:
Cat. No.: VC15757322
Molecular Formula: C6H9ClN2O
Molecular Weight: 160.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9ClN2O |
|---|---|
| Molecular Weight | 160.60 g/mol |
| IUPAC Name | O-(pyridin-2-ylmethyl)hydroxylamine;hydrochloride |
| Standard InChI | InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H |
| Standard InChI Key | QFRHQZLHZLSOHJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=NC(=C1)CON.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
O-(2-Pyridylmethyl)hydroxylamine hydrochloride consists of a hydroxylamine group (-NHOH) linked to a 2-pyridylmethyl substituent, with the hydrochloride salt enhancing its stability (Figure 1) . The free base form, O-(pyridin-2-ylmethyl)hydroxylamine, has the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . The hydrochloride derivative adds a stoichiometric equivalent of HCl, resulting in a molecular weight of 160.60 g/mol (calculated as 124.14 + 36.46 g/mol for HCl).
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | O-(pyridin-2-ylmethyl)hydroxylamine | |
| SMILES | C1=CC=NC(=C1)CON | |
| InChIKey | PMPPBLLDPIXDRE-UHFFFAOYSA-N | |
| CAS Number (Hydrochloride) | 56715-43-6 |
| Property | Value | Method |
|---|---|---|
| LogP (Partition Coefficient) | 0.82 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Synthesis and Manufacturing
Synthetic Routes
The hydrochloride salt is synthesized via two primary methods:
Nucleophilic Substitution
Reaction of 2-(chloromethyl)pyridine with hydroxylamine hydrochloride in aqueous or alcoholic media yields the target compound. This route leverages the nucleophilicity of hydroxylamine’s amino group :
The reaction typically proceeds under reflux conditions, with purification via recrystallization from ethanol .
Reductive Amination
An alternative approach involves reductive amination of 2-pyridinecarbaldehyde with hydroxylamine, followed by acidification to form the hydrochloride salt :
This method offers higher selectivity but requires careful control of reaction pH to avoid over-reduction .
Table 3: Synthetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Yield (Nucleophilic Route) | 65–75% | |
| Reaction Temperature | 60–80°C | |
| Solvent | Ethanol/Water |
Reactivity and Applications
Coordination Chemistry
O-(2-Pyridylmethyl)hydroxylamine hydrochloride acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and hydroxylamine oxygen. For example, in iron complexes, it facilitates the formation of high-valent Feᴵⱽ–OH species critical for catalytic oxidation reactions :
These complexes exhibit robust activity in hydrogen atom transfer (HAT) reactions, enabling C–H bond functionalization in organic substrates .
Organic Synthesis
The compound’s hydroxylamine group readily condenses with carbonyl compounds to form oximes, key intermediates in pharmaceuticals and agrochemicals . For instance, reaction with ketones proceeds as:
This reaction is exploited in the synthesis of oxime-based prodrugs and herbicides .
Table 4: Kinetic Parameters for Oxime Formation
| Substrate | (M⁻¹s⁻¹) | Conditions |
|---|---|---|
| Acetone | 0.45 ± 0.03 | pH 7, 25°C |
| Cyclohexanone | 0.29 ± 0.02 | pH 7, 25°C |
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